Carboxy-pyridostatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

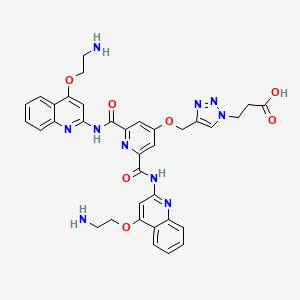

Carboxy-pyridostatin is a derivative of pyridostatin, a synthetic small molecule known for its ability to stabilize G-quadruplex structures. These structures are four-stranded DNA or RNA configurations that play crucial roles in various biological processes. This compound exhibits high molecular specificity for RNA over DNA G-quadruplexes, making it a valuable tool in molecular biology and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

Carboxy-pyridostatin is synthesized through a series of chemical reactions involving the modification of the pyridostatin scaffold. The synthesis typically involves the introduction of a carboxyl group to the pyridostatin molecule. This process includes steps such as amide bond formation, aromatic ring substitutions, and carboxylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are essential to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

Carboxy-pyridostatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule, altering its chemical properties.

Substitution: Aromatic substitution reactions can introduce different substituents to the pyridostatin scaffold, enhancing its specificity and binding affinity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide and acetonitrile. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different binding affinities and specificities for G-quadruplex structures, making them useful for different applications in research and medicine .

科学研究应用

Cancer Therapeutics

Carboxy-pyridostatin has shown promising results in cancer treatment due to its selective targeting of RNA G-quadruplexes, which are often associated with oncogene regulation.

- Mechanism of Action : The compound induces telomere dysfunction by competing with telomere-associated proteins, such as human POT1. This mechanism leads to apoptosis in cancer cells while sparing normal cells .

- Selectivity : this compound exhibits a significant preference for RNA G-quadruplexes over DNA G-quadruplexes, with a reported 50-fold selectivity . This selectivity allows for targeted therapeutic strategies that minimize damage to healthy tissues.

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including hepatocarcinoma cells, with IC50 values ranging from 8 to 14 μM. Importantly, it shows tenfold lower cytotoxicity towards normal lung fibroblast cells .

Molecular Biology Research

This compound serves as a valuable tool in molecular biology for studying RNA structures and their functions.

- G-Quadruplex Visualization : The compound can be utilized to visualize RNA G-quadruplexes within cellular contexts. It selectively traps these structures, allowing researchers to investigate their roles in gene regulation and cellular processes .

- Quantification Techniques : Researchers have employed BG4-based quantification methods to evaluate the presence of G-quadruplexes in human cells treated with this compound. This approach provides insights into the dynamics of RNA G-quadruplex formation and stability .

Potential in Anti-Infection Strategies

Emerging studies suggest that this compound may also have applications in anti-infection therapies.

- Viral Inhibition : Preliminary findings indicate that this compound can interfere with viral replication mechanisms by stabilizing RNA structures critical for viral function, although further research is needed to elucidate these pathways fully .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on this compound:

作用机制

Carboxy-pyridostatin exerts its effects by specifically binding to G-quadruplex structures in RNA and DNA. The compound’s rigid aromatic rings and flexible amide bonds allow it to adaptively match with G-tetrad planes, enhancing π-π stacking interactions. The aliphatic amine side chains interact with the phosphate backbone via hydrogen bonding and electrostatic interactions, increasing the compound’s affinity for G-quadruplexes. This binding disrupts the normal function of telomeres and oncogenes, leading to telomere dysfunction and potential therapeutic effects .

相似化合物的比较

Carboxy-pyridostatin is unique in its high specificity for RNA over DNA G-quadruplexes. Similar compounds include:

Pyridostatin: The parent compound, known for its general affinity for both RNA and DNA G-quadruplexes.

PyPDS: A derivative with structural modifications that enhance its binding specificity and affinity for G-quadruplexes.

Other G-quadruplex ligands: Various synthetic molecules designed to stabilize G-quadruplex structures, each with unique binding properties and specificities

This compound stands out due to its selective binding to RNA G-quadruplexes, making it a valuable tool for studying RNA biology and developing RNA-targeted therapies.

生物活性

Carboxy-pyridostatin (cPDS) is a derivative of pyridostatin, a synthetic small molecule recognized for its ability to stabilize G-quadruplex (G4) structures in nucleic acids. This compound has garnered attention for its selective binding to RNA G4s over DNA G4s, making it a valuable tool in studying the biological roles of G4s in cellular processes, particularly in cancer therapy.

This compound functions primarily as a G-quadruplex ligand, stabilizing these structures within RNA and influencing various biological activities. Its mechanism involves:

- Selective Binding : cPDS exhibits high specificity for RNA G4s, unlike its predecessor pyridostatin, which binds both RNA and DNA G4s. This selectivity allows for targeted studies on RNA G4s without interference from DNA structures .

- Induction of DNA Damage : In cancer cells, particularly those deficient in BRCA1/2, cPDS induces replication stress leading to DNA double-stranded breaks (DSBs). This effect is enhanced when combined with inhibitors of DNA repair pathways .

In Vitro and In Vivo Studies

In Vitro Studies :

- cPDS has been shown to reduce the proliferation of neural stem cells and progenitor cells derived from the subventricular zone of adult mice, indicating its potential use in neurobiology .

- It selectively traps cytoplasmic RNA G4s, significantly increasing their presence in human cells while not affecting nuclear G4s .

In Vivo Studies :

- Research demonstrates that cPDS effectively inhibits the growth of BRCA1/2-deficient tumors in mouse models. The compound's administration resulted in significant tumor regression and prolonged survival rates when used in conjunction with chemotherapeutic agents like paclitaxel .

Case Studies

- BRCA1/2-Deficient Tumors :

- Neural Stem Cell Proliferation :

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Binding Affinity of Pyridostatin Derivatives

属性

IUPAC Name |

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTDQPSVSXRGLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。